Prop-2-en-1-yl 4-(dipropylamino)-4-oxobutanoate
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Overview
Description
Prop-2-en-1-yl 4-(dipropylamino)-4-oxobutanoate is an organic compound with a complex structure that includes both an ester and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 4-(dipropylamino)-4-oxobutanoate typically involves the esterification of 4-(dipropylamino)-4-oxobutanoic acid with prop-2-en-1-ol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents may be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 4-(dipropylamino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Different esters or amides depending on the nucleophile used.
Scientific Research Applications
Prop-2-en-1-yl 4-(dipropylamino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 4-(dipropylamino)-4-oxobutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The amine group can also form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Prop-2-en-1-yl 4-(dipropylamino)-4-oxobutanoate can be compared with similar compounds such as:
Prop-2-en-1-yl 4-(dimethylamino)-4-oxobutanoate: Similar structure but with dimethylamino group instead of dipropylamino.
Prop-2-en-1-yl 4-(diethylamino)-4-oxobutanoate: Similar structure but with diethylamino group instead of dipropylamino.
Prop-2-en-1-yl 4-(dibutylamino)-4-oxobutanoate: Similar structure but with dibutylamino group instead of dipropylamino.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
6946-65-2 |
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Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
prop-2-enyl 4-(dipropylamino)-4-oxobutanoate |
InChI |
InChI=1S/C13H23NO3/c1-4-9-14(10-5-2)12(15)7-8-13(16)17-11-6-3/h6H,3-5,7-11H2,1-2H3 |
InChI Key |
SUGUSHXIYSSVAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CCC(=O)OCC=C |
Origin of Product |
United States |
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